3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol
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Overview
Description
3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is a complex organic compound that features a benzimidazole core substituted with a 4-chlorophenyl group and an amino-propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution with 4-Chlorophenyl Group:
Attachment of Amino-Propanol Side Chain: The final step involves the reaction of the substituted benzimidazole with 3-chloropropanol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines.
Scientific Research Applications
3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share a similar core structure.
Chlorophenyl Compounds: 4-chlorophenylamine and 4-chlorophenylacetic acid are examples of compounds with a similar substituent.
Uniqueness
3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is unique due to the combination of its benzimidazole core, chlorophenyl group, and amino-propanol side chain. This unique structure may confer specific properties and activities not found in other similar compounds.
Properties
CAS No. |
61656-17-5 |
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Molecular Formula |
C16H16ClN3O |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
3-[[1-(4-chlorophenyl)benzimidazol-2-yl]amino]propan-1-ol |
InChI |
InChI=1S/C16H16ClN3O/c17-12-6-8-13(9-7-12)20-15-5-2-1-4-14(15)19-16(20)18-10-3-11-21/h1-2,4-9,21H,3,10-11H2,(H,18,19) |
InChI Key |
RTFOFPZSRDFZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)Cl)NCCCO |
Origin of Product |
United States |
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